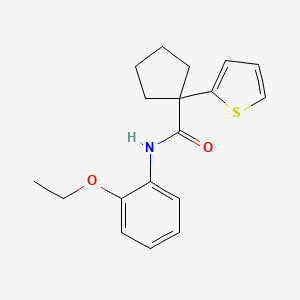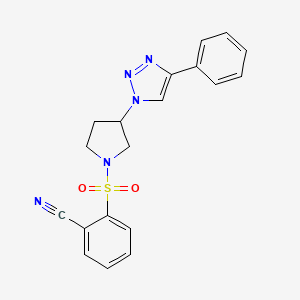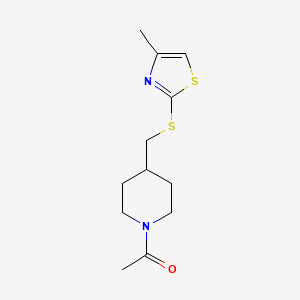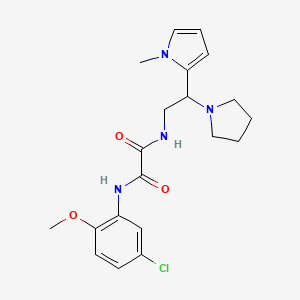
2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride is a chemical compound with the molecular formula C11H12Cl2F2N2 and a molecular weight of 281.13 . It is intended for research use only and is not suitable for human or veterinary use .
Synthesis Analysis
The synthesis of 2,2-difluoro-2-arylethylamines, which are fluorinated analogs of octopamine and noradrenaline, has been performed by a Suzuki–Miyaura cross-coupling reaction of 4- (bromodifluoroacetyl)morpholine with aryl boronic acids to produce the intermediate 2,2-difluoro-2-arylacetamides. This is followed by transformation of difluoroacetamide to difluoroethylamine .Wissenschaftliche Forschungsanwendungen
Anion Binding and Sensing
The fluorinated compounds, including structures similar to 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride, have been utilized in the development of neutral anion receptors. These receptors show enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate, indicating their potential as sensitive components in anion detection sensors. The improved binding affinity, particularly for dihydrogen phosphate, demonstrates their utility in environmental and biological sensing applications (Anzenbacher et al., 2000).
Photoluminescence and Magnetic Properties
Complexes based on 8-hydroxyquinoline derivatives, akin to the chemical structure of interest, have been explored for their slow magnetization relaxation and photoluminescence properties. These properties are significant for applications in materials science, including the development of luminescent materials and magnetic data storage (Xiao-Ya Chu et al., 2018).
Anticancer Activity
Derivatives of quinoline compounds have been synthesized and studied for their anticancer activity. These studies suggest potential therapeutic applications for specific types of cancer, showcasing the role of such compounds in the development of new anticancer drugs (Wei Wang et al., 2009).
Fluorescence Sensing for Metal Ions
Quinoline-based compounds have been designed as chemosensors for metal ions, such as Zn2+. These sensors exhibit significant fluorescence enhancement upon binding to specific ions, indicating their potential in developing sensitive and selective probes for detecting metal ions in various environmental and biological contexts (Renjie Wang et al., 2018).
Chemical Synthesis and Modification
The chemical versatility of fluorinated quinoline compounds enables their use in synthesizing a wide range of structurally diverse molecules. This includes the development of novel polyamides with specific properties like solubility and thermal stability, indicating their application in creating new materials with tailored characteristics (M. Ghaemy et al., 2010).
Eigenschaften
IUPAC Name |
2,2-difluoro-2-quinolin-8-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2.2ClH/c12-11(13,7-14)9-5-1-3-8-4-2-6-15-10(8)9;;/h1-6H,7,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDQHMXVIYUKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2953867.png)


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea](/img/structure/B2953875.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2953880.png)





![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)
![5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953888.png)
